molecular formula C7H14O5S B8385926 2,2-Dimethyl-1,3-dioxan-5-yl methanesulfonate

2,2-Dimethyl-1,3-dioxan-5-yl methanesulfonate

Cat. No.: B8385926
M. Wt: 210.25 g/mol
InChI Key: JYSIPFBADBNFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-dioxan-5-yl methanesulfonate is a useful research compound. Its molecular formula is C7H14O5S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxan-5-yl) methanesulfonate

InChI

InChI=1S/C7H14O5S/c1-7(2)10-4-6(5-11-7)12-13(3,8)9/h6H,4-5H2,1-3H3

InChI Key

JYSIPFBADBNFKR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)OS(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2,2-dimethyl-1,3-dioxolan-5-ol (743 mg) solution in tetrahydrofuran (10 mL) was cooled to 0° C. in nitrogen atmosphere. To the reaction mixture, triethylamine (1.87 mL) and methanesulfonyl chloride (520 μL) were successively added at 0° C., followed by 30 minutes' stirring. After addition of saturated aqueous ammonium chloride solution, the reaction mixture was extracted with ethyl acetate. The extract washed with saturated brine, dried over anhydrous magnesium sulfate and the solvent was removed by distillation to provide 837 mg of crude title compound as a colorless solid.
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Quantity
520 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.